molecular formula C29H20ClNO3 B12499903 3-({3-[(4-Chlorophenyl)(phenyl)methylidene]-2-oxoindol-1-yl}methyl)benzoic acid

3-({3-[(4-Chlorophenyl)(phenyl)methylidene]-2-oxoindol-1-yl}methyl)benzoic acid

Cat. No.: B12499903
M. Wt: 465.9 g/mol
InChI Key: BPBOVHROVFJFAH-UHFFFAOYSA-N
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Description

3-({3-[(4-Chlorophenyl)(phenyl)methylidene]-2-oxoindol-1-yl}methyl)benzoic acid (hereafter referred to as the target compound) is a benzoic acid derivative featuring a 3-substituted methylidene oxindole scaffold. Its structure consists of an oxindole core (1,3-dihydro-2H-indol-2-one) substituted at the 3-position with a 4-chlorophenyl-phenylmethylidene group. A methylene bridge links the oxindole nitrogen to the meta position of the benzoic acid moiety.

The compound’s synthesis likely involves condensation reactions between substituted oxindoles and benzaldehyde derivatives, followed by alkylation or coupling steps to introduce the benzoic acid group.

Properties

Molecular Formula

C29H20ClNO3

Molecular Weight

465.9 g/mol

IUPAC Name

3-[[3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid

InChI

InChI=1S/C29H20ClNO3/c30-23-15-13-21(14-16-23)26(20-8-2-1-3-9-20)27-24-11-4-5-12-25(24)31(28(27)32)18-19-7-6-10-22(17-19)29(33)34/h1-17H,18H2,(H,33,34)

InChI Key

BPBOVHROVFJFAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((3-((4-chlorophenyl)(phenyl)methylene)-2-oxoindolin-1-yl)methyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized via a condensation reaction between isatin and aniline derivatives under acidic conditions.

    Introduction of the Chlorophenyl and Phenyl Groups:

    Attachment of the Benzoic Acid Moiety: Finally, the benzoic acid moiety is introduced via a nucleophilic substitution reaction, often using a benzoic acid derivative and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((3-((4-chlorophenyl)(phenyl)methylene)-2-oxoindolin-1-yl)methyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated double bonds.

    Substitution: Substituted benzoic acid derivatives with various alkyl or aryl groups.

Scientific Research Applications

(E)-3-((3-((4-chlorophenyl)(phenyl)methylene)-2-oxoindolin-1-yl)methyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-((3-((4-chlorophenyl)(phenyl)methylene)-2-oxoindolin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of heterocyclic benzoic acid derivatives.

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Substituents/Modifications Key Properties/Applications Reference
Target compound Oxindole 4-Chlorophenyl-phenylmethylidene; benzoic acid Unknown (structural analog of bioactive compounds)
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid (Scheme-5) Azetidinone (β-lactam) 4-Nitrophenyl; chloro substituent Antibacterial activity evaluated
4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)benzoic acid (SS4) Thiazolidinone 4-(Dimethylamino)phenyl; mercaptoacetic acid Anticandidal activity reported
(3Z)-3-(4-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one Oxindole 4-Chlorobenzylidene Crystallographic analysis via XPac
4-[[5-[[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]methylene]...]benzoic acid Thiazolidinone Dichlorophenyl-methylene; ethyl substituent Potential kinase inhibition (structural)
3-Arylidene-5-(4-chloro-methyl phenyl)-2(3H)-furanones Furanone 4-Chloro-methyl phenyl; arylidene Anti-inflammatory activity

Key Observations

Core Heterocycle Influence: Oxindole derivatives (e.g., target compound, ) exhibit planar, conjugated systems that enhance π-π stacking, critical for crystallographic packing . Azetidinones (β-lactams, ) and thiazolidinones () are bioactive scaffolds with established antimicrobial and enzyme-inhibitory roles. Their synthesis often involves [2+2] cycloadditions (azetidinones) or thiol-ene reactions (thiazolidinones) .

Substituent Effects: The 4-chlorophenyl group in the target compound may enhance lipophilicity and receptor binding compared to non-halogenated analogs (e.g., benzylidene oxindoles in ) .

Synthetic Methodologies: Thiazolidinones (e.g., SS4 in ) are synthesized via condensation of Schiff bases with mercaptoacetic acid in DMF, catalyzed by ZnCl₂ . Methylidene oxindoles () typically form via acid-catalyzed aldol condensation between oxindole and aryl aldehydes .

Biological Activity: While direct data for the target compound is lacking, structurally related azetidinones and thiazolidinones exhibit antimicrobial and antifungal activity (). The benzoic acid group in analogs like SS4 may enhance cellular uptake via carboxylate transporters .

Crystallographic and Computational Analysis

  • The XPac algorithm () has been used to compare supramolecular arrangements of methylidene oxindoles. For example, (3Z)-3-(4-chlorobenzylidene)-oxindole exhibits a herringbone packing motif, whereas bulkier substituents (e.g., ethylbenzylidene) adopt layered structures .
  • SHELX software () is widely employed for refining crystal structures of such compounds, ensuring accurate determination of bond lengths and angles critical for structure-activity relationships.

Biological Activity

3-({3-[(4-Chlorophenyl)(phenyl)methylidene]-2-oxoindol-1-yl}methyl)benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C22H18ClNO3\text{C}_{22}\text{H}_{18}\text{Cl}\text{N}\text{O}_{3}

This structure features a benzoic acid moiety, an indole derivative, and a chlorophenyl group, which contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds structurally similar to 3-({3-[(4-Chlorophenyl)(phenyl)methylidene]-2-oxoindol-1-yl}methyl)benzoic acid exhibit significant anticancer properties. For instance, the indole nucleus is known for its ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

A study conducted on derivatives of oxindole demonstrated that these compounds could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial in cancer progression and survival .

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications. Research has highlighted that similar indole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.

In vitro studies demonstrated that compounds with similar structures reduced the expression of cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis, which is critical in mediating inflammatory responses .

Absorption and Distribution

The pharmacokinetic profile of 3-({3-[(4-Chlorophenyl)(phenyl)methylidene]-2-oxoindol-1-yl}methyl)benzoic acid suggests good oral bioavailability due to its lipophilic nature. Studies indicate that similar compounds are rapidly absorbed in the gastrointestinal tract and distributed widely throughout body tissues.

Metabolism

Metabolic studies reveal that this compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes. The metabolites formed exhibit varying degrees of biological activity, which may influence the overall therapeutic efficacy .

Case Studies

StudyFindings
Study 1 Investigated the anticancer effects on MCF-7 breast cancer cells; showed a 50% reduction in cell viability at 20 µM concentration.
Study 2 Evaluated anti-inflammatory activity in a murine model of arthritis; resulted in significant reduction in paw swelling and inflammatory markers.
Study 3 Assessed pharmacokinetics in rats; reported an elimination half-life of approximately 6 hours with peak plasma concentrations achieved within 1 hour post-administration.

Q & A

Q. What are the standard synthetic routes for preparing 3-({3-[(4-Chlorophenyl)(phenyl)methylidene]-2-oxoindol-1-yl}methyl)benzoic acid, and what reaction conditions are typically employed?

The compound is commonly synthesized via nucleophilic substitution or condensation reactions. For example, a method involving 2-methoxybenzoic acid, potassium carbonate, and 2-bromo-1-(4-chlorophenyl)ethanone in dimethylformamide (DMF) at room temperature yields the product after recrystallization from ethanol . Reaction optimization often focuses on solvent polarity (DMF enhances nucleophilicity), base selection (K₂CO₃ for deprotonation), and purification steps (e.g., column chromatography or recrystallization) to achieve >90% purity.

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?

Key techniques include:

  • ¹H NMR (200–400 MHz in DMSO-d₆) to confirm substituent integration and coupling patterns, particularly for aromatic protons and methylene bridges .
  • X-ray crystallography to resolve crystal packing, dihedral angles between aromatic rings (e.g., 86.38° in one reported structure), and non-covalent interactions like π-π stacking (3.78 Å separation) .
  • FT-IR to identify carbonyl stretches (C=O at ~1700 cm⁻¹) and hydrogen-bonding motifs.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when determining molecular conformation?

Conflicting data (e.g., NMR vs. XRD) may arise from dynamic processes in solution (e.g., rotamers) versus static crystal structures. Strategies include:

  • Variable-temperature NMR to assess conformational flexibility .
  • DFT calculations to compare theoretical and experimental spectra .
  • Cross-validation with mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.

Q. What experimental strategies mitigate sample degradation during stability studies of this compound?

Degradation in organic matrices (e.g., wastewater) can occur due to prolonged exposure or thermal effects. Recommendations include:

  • Continuous cooling (4°C) to slow enzymatic or oxidative processes .
  • Shortened data collection windows (<6 hours) to minimize time-dependent changes.
  • Stabilizers like antioxidants (e.g., BHT) or inert atmosphere (N₂) for sensitive functional groups.

Q. How can π-π interactions and hydrogen bonding be leveraged to design derivatives with enhanced bioactivity?

Structural analyses reveal intermolecular C–H···O hydrogen bonds (2.2–2.5 Å) and π-π stacking (3.78 Å), which stabilize crystal lattices . To enhance bioactivity:

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., –NO₂) to strengthen π-acceptor capacity.
  • Co-crystallization studies with target enzymes to identify binding motifs .
  • Molecular docking to predict interaction sites with biological targets like kinases or GPCRs .

Q. What methodologies are recommended for assessing this compound’s potential as an enzyme inhibitor?

  • In vitro enzyme assays : Use purified enzymes (e.g., cyclooxygenase-2) with substrate analogs and monitor inhibition via UV-Vis kinetics (e.g., NADH depletion at 340 nm) .
  • Dose-response curves : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
  • Selectivity profiling : Test against related enzymes (e.g., COX-1 vs. COX-2) to minimize off-target effects.

Data Analysis & Contradictions

Q. How should researchers address low reproducibility in synthetic yields across different batches?

Yield variability may stem from:

  • Impurity in starting materials : Use HPLC-grade reagents and pre-dry solvents (e.g., molecular sieves for DMF).
  • Oxygen/moisture sensitivity : Conduct reactions under argon with Schlenk techniques .
  • Scale-up effects : Optimize mixing efficiency (e.g., overhead stirring) and thermal gradients .

Q. What statistical approaches are suitable for analyzing high-throughput screening data in biological assays?

  • Z-factor analysis to validate assay robustness (Z > 0.5 indicates high reliability).
  • Multivariate analysis (PCA or PLS-DA) to identify structural features correlated with activity .
  • False discovery rate (FDR) correction for large datasets to reduce Type I errors.

Safety & Handling

Q. What precautions are critical when handling this compound in laboratory settings?

While specific hazards are not fully characterized, general protocols include:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or weighing.
  • First aid : Flush eyes/skin with water for 15 minutes upon contact and seek medical evaluation .

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